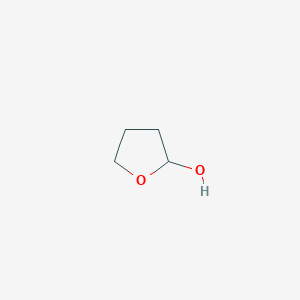

2-Hydroxytetrahydrofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODDICFTDYODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968469 | |

| Record name | Oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5371-52-8 | |

| Record name | 2-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5371-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxytetrahydrofuran: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxytetrahydrofuran, a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document details its historical discovery, key synthetic methodologies, and physicochemical properties. Emphasis is placed on detailed experimental protocols and the underlying reaction mechanisms. Furthermore, this guide explores the biological significance of this compound, particularly focusing on its relevance as a scaffold in the development of Mcl-1 inhibitors for cancer therapy. All quantitative data is presented in structured tables for clarity, and complex pathways and workflows are visualized using Graphviz diagrams.

Discovery and History

The discovery of this compound is intrinsically linked to the advent of hydroformylation, a pivotal industrial process discovered by Otto Roelen in 1938. While a singular "discovery" paper for this compound is not readily identifiable, its emergence as a key chemical entity occurred in the context of the hydroformylation of allyl alcohol. It was in the latter half of the 20th century, with the refinement of this "oxo process," that this compound was identified as a crucial intermediate in the synthesis of 1,4-butanediol (B3395766).

Early research, particularly from the 1980s onwards, solidified the understanding of this compound's role. For instance, a 1980 publication by Pittman and Honnick detailed the rhodium-catalyzed hydroformylation of allyl alcohol, highlighting this compound's transient but essential position in the reaction pathway to 1,4-butanediol. Concurrently, patents from that era began to explicitly claim methods for the preparation of this compound, underscoring its growing importance as a valuable synthetic building block.

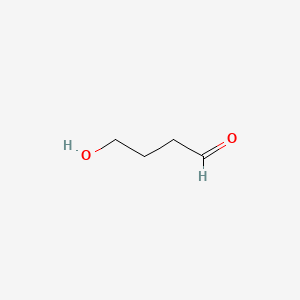

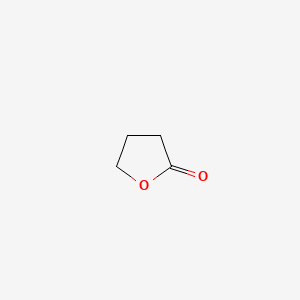

A defining characteristic of this compound is its existence in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. This ring-chain tautomerism is a fundamental aspect of its chemistry, influencing its reactivity and synthetic applications.

Physicochemical Properties

This compound is a colorless liquid with the chemical formula C₄H₈O₂. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 88.11 g/mol | [1][2][3] |

| CAS Number | 5371-52-8 | [1][2][3] |

| Boiling Point | 163.6 °C at 760 mmHg | [4] |

| 69-70 °C at 12 Torr | [2] | |

| Density | 1.148 g/cm³ | [4] |

| Refractive Index | 1.476 | [2][4] |

| Flash Point | 75.1 °C | [4] |

| LogP | 0.11520 | [4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis of this compound: Key Methodologies and Experimental Protocols

Several synthetic routes to this compound have been established, with the most prominent being the hydroformylation of allyl alcohol, the dehydrogenation of 1,4-butanediol, and the hydrolysis of 2-alkoxytetrahydrofurans.

Hydroformylation of Allyl Alcohol

This method involves the reaction of allyl alcohol with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst, typically a rhodium complex. The reaction proceeds via the formation of the linear aldehyde, 4-hydroxybutanal, which readily cyclizes to the more stable this compound.

Experimental Protocol:

-

Reactants: Allyl alcohol, carbon monoxide, hydrogen.

-

Catalyst: A rhodium-based catalyst, such as hydridocarbonyltris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃].

-

Solvent: Ketone solvents like acetophenone (B1666503) or 2-undecanone (B123061) have been shown to enhance conversion and selectivity.

-

Reaction Conditions:

-

Temperature: 50-120 °C.

-

Pressure: 500-1500 psi.

-

CO:H₂ Ratio: Typically 1:1.

-

-

Procedure: The reaction can be carried out in a high-pressure reactor. The catalyst can be pre-formed or generated in situ. The allyl alcohol, solvent, and catalyst are charged to the reactor, which is then pressurized with carbon monoxide and hydrogen. The reaction mixture is heated and stirred for a specified duration.

-

Work-up and Purification: After the reaction, the mixture is cooled, and the pressure is released. The product can be isolated by distillation.

Logical Workflow for Hydroformylation of Allyl Alcohol:

Dehydrogenation of 1,4-Butanediol

The catalytic dehydrogenation of 1,4-butanediol over copper-based catalysts is another significant route to this compound, which is often an intermediate in the production of γ-butyrolactone (GBL). The reaction involves the initial dehydrogenation of one of the primary alcohol groups to form 4-hydroxybutanal, which then undergoes intramolecular cyclization.

Experimental Protocol:

-

Reactant: 1,4-Butanediol.

-

Catalyst: Copper-based catalysts, often supported on materials like silica (B1680970) or alumina, sometimes with promoters like zinc oxide or zirconium dioxide.

-

Reaction Conditions:

-

Phase: Vapor phase.

-

Temperature: Typically above 300 °C.

-

Pressure: Atmospheric pressure.

-

-

Procedure: The reaction is usually carried out in a fixed-bed flow reactor. The catalyst is loaded into the reactor and is often reduced with hydrogen prior to the reaction. 1,4-butanediol is vaporized and passed over the heated catalyst bed.

-

Work-up and Purification: The product stream is condensed, and this compound can be separated from unreacted starting material and byproducts by distillation.

Signaling Pathway for Dehydrogenation of 1,4-Butanediol:

References

An In-depth Technical Guide to the Tautomeric Equilibrium of 2-Hydroxytetrahydrofuran and 4-Hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-chain tautomeric equilibrium between 2-hydroxytetrahydrofuran and its open-chain isomer, 4-hydroxybutanal. This equilibrium is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, product distribution, and the chemical behavior of molecules containing γ-hydroxyaldehyde moieties, which are prevalent in carbohydrates and various natural products.

Core Concepts of the Tautomeric Equilibrium

The tautomerism between this compound and 4-hydroxybutanal is a dynamic and reversible intramolecular process. This compound, a cyclic hemiacetal, is formed by the nucleophilic attack of the hydroxyl group at the C4 position of 4-hydroxybutanal onto the carbonyl carbon of the aldehyde. The equilibrium between the cyclic (lactol) and open-chain forms is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts.[1]

In most environments, the equilibrium heavily favors the thermodynamically more stable cyclic form, this compound.[1][2] This preference is attributed to the stability of the five-membered ring structure.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the equilibrium is quantified by the equilibrium constant, Keq, defined as the ratio of the concentration of the cyclic tautomer to the open-chain tautomer:

Keq = [this compound] / [4-Hydroxybutanal]

The following table summarizes the available quantitative data on this equilibrium:

| Solvent | Temperature (°C) | Method | % this compound (Cyclic Form) | % 4-Hydroxybutanal (Open-Chain Form) | Keq | Reference |

| 75% Dioxane in Water | 25 | UV Spectroscopy | 88.6% | 11.4% | 7.77 | Hurd, C. D., & Saunders, W. H. (1952) |

| Chloroform-d (CDCl3) | Not Specified | 1H NMR Spectroscopy | ~95.2% (based on 1:20 ratio) | ~4.8% (based on 1:20 ratio) | 20 | Lebedev, A., et al. (2000)[2] |

| Gas Phase | 25 | Computational (AM1) | Predominant | Minor | - | Lebedev, A., et al. (2000)[2] |

Thermodynamic Data from Computational Studies (AM1 Method)

| Tautomer | Heat of Formation (ΔHf) (kJ/mol) |

| 4-Hydroxybutanal | -419.0 |

| This compound | -465.0 |

Source: Lebedev, A., et al. (2000)[2]

The more negative heat of formation for this compound indicates its greater thermodynamic stability in the gas phase as predicted by the AM1 semi-empirical method.[2]

Experimental Protocols for Equilibrium Determination

The quantitative determination of the tautomeric equilibrium between this compound and 4-hydroxybutanal is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Quantitative 1H NMR Spectroscopy

Principle: 1H NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale. The protons unique to each tautomer will give rise to distinct signals in the spectrum, and the ratio of their integrated intensities corresponds to the molar ratio of the tautomers. For this system, the aldehydic proton of 4-hydroxybutanal (around 9.8 ppm) and the anomeric proton of this compound (between 5.0 and 5.5 ppm) are typically well-resolved and suitable for integration.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the this compound/4-hydroxybutanal equilibrium mixture (typically 5-10 mg).

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and shim the probe to ensure optimal magnetic field homogeneity.

-

Set the sample temperature and allow it to equilibrate for at least 5-10 minutes before acquisition.

-

-

1H NMR Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Crucial Parameter: Set a sufficient relaxation delay (d1) to ensure complete relaxation of all relevant protons between scans. A delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended for accurate quantification. If T1 values are unknown, a conservative d1 of 30 seconds is a good starting point.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction to obtain a flat baseline across the entire spectrum.

-

Integrate the well-resolved signal corresponding to the aldehydic proton of 4-hydroxybutanal (Ialdehyde) and the anomeric proton of this compound (Icyclic).

-

Calculate the percentage of each tautomer:

-

% 4-Hydroxybutanal = [Ialdehyde / (Ialdehyde + Icyclic)] * 100

-

% this compound = [Icyclic / (Ialdehyde + Icyclic)] * 100

-

-

Calculate the equilibrium constant (Keq) = Icyclic / Ialdehyde.

-

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy can be used to determine the concentration of the open-chain aldehyde, 4-hydroxybutanal, by measuring the absorbance of its n → π* transition of the carbonyl group, which typically occurs at a wavelength where the cyclic hemiacetal does not absorb significantly. By knowing the total concentration of the compound, the concentration of both tautomers and the equilibrium constant can be determined using Beer-Lambert Law.

Detailed Methodology:

-

Instrumentation and Sample Preparation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Prepare a stock solution of the this compound/4-hydroxybutanal equilibrium mixture of known total concentration in the desired solvent (e.g., 75% dioxane in water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the aldehyde or to work within the linear range of the instrument.

-

Use the pure solvent as a blank reference.

-

-

Determination of Molar Absorptivity (ε) of the Aldehyde:

-

Ideally, the molar absorptivity of the pure open-chain form is required. This can be challenging as it is always in equilibrium. One approach is to use a structurally similar aldehyde that does not cyclize as a reference compound to estimate ε for the n → π* transition.

-

Alternatively, measurements can be taken under conditions that shift the equilibrium significantly towards the open-chain form, if possible, to get a more accurate ε.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 220-350 nm).

-

Identify the λmax of the n → π* transition for the aldehyde group of 4-hydroxybutanal.

-

Measure the absorbance (A) at this λmax.

-

-

Data Analysis:

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the concentration of 4-hydroxybutanal ([Aldehyde]).

-

Calculate the concentration of this compound ([Cyclic]) using the total concentration ([Total]): [Cyclic] = [Total] - [Aldehyde].

-

Calculate the percentage of each tautomer:

-

% 4-Hydroxybutanal = ([Aldehyde] / [Total]) * 100

-

% this compound = ([Cyclic] / [Total]) * 100

-

-

Calculate the equilibrium constant (Keq) = [Cyclic] / [Aldehyde].

-

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.

Caption: Tautomeric equilibrium between 4-hydroxybutanal and this compound.

Caption: Workflow for the quantitative analysis of the tautomeric equilibrium by NMR.

References

Spectroscopic Properties of 2-Hydroxytetrahydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-hydroxytetrahydrofuran, a key heterocyclic compound relevant in various chemical and pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals corresponding to the protons in its five-membered ring structure. The hemiacetal proton at the C2 position is notably deshielded.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 5.63–5.61 | Multiplet |

| H-5 | 3.80–3.76 | Multiplet |

| H-3, H-4 | 2.10–1.91 | Multiplet |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-2 | 95 - 105 |

| C-5 | 65 - 75 |

| C-3, C-4 | 20 - 35 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl group (O-H) and the ether linkage (C-O-C).

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium |

| C-O stretch (ether) | 1150 - 1050 | Strong |

| C-O stretch (alcohol) | 1050 - 1000 | Medium |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns characteristic of cyclic ethers and alcohols. The molecular ion peak (m/z 88) may be observed, but the spectrum is typically dominated by fragment ions resulting from the loss of small molecules or radical species.

| m/z | Proposed Fragment | Significance |

| 88 | [C₄H₈O₂]⁺˙ | Molecular Ion |

| 42 | [C₃H₆]⁺˙ or [C₂H₂O]⁺˙ | Base Peak |

| 41 | [C₃H₅]⁺ | Second Highest Peak |

| 31 | [CH₂OH]⁺ | Third Highest Peak |

Table 4: Key Mass Spectrometry Fragmentation Data for this compound.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher frequency for ¹³C observation.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-120 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal (δ = 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Speed: 2 scans/second.

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualization of Molecular Dynamics and Analytical Workflow

Tautomeric Equilibrium

This compound exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. This ring-chain tautomerism is a key aspect of its chemical reactivity.[2][3]

Conformational Isomerism of the Tetrahydrofuran (B95107) Ring

The five-membered tetrahydrofuran ring is not planar and undergoes pseudorotation between two main low-energy conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

conformational analysis of the 2-hydroxytetrahydrofuran ring structure

An In-depth Technical Guide to the Conformational Analysis of the 2-Hydroxytetrahydrofuran Ring

For Researchers, Scientists, and Drug Development Professionals

The this compound moiety is a fundamental structural component in a vast array of biologically significant molecules, most notably as the furanose form of pentose (B10789219) sugars in nucleic acids. Its three-dimensional structure is not static but exists in a dynamic equilibrium of various conformations. This conformational preference is a critical determinant of molecular recognition, reactivity, and biological function. A thorough understanding of the conformational landscape of this ring system is therefore indispensable for rational drug design and the study of biomolecular interactions.

This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring. It delves into the theoretical principles governing its structure, details the primary experimental and computational methodologies used for its characterization, and presents key quantitative data to aid in comparative analysis.

Core Principles of Conformational Flexibility

The conformation of the this compound ring is primarily governed by two major factors: the puckering of the five-membered ring and the stereoelectronic influence of the anomeric effect at the C2 position.

Ring Puckering and Pseudorotation

Unlike planar aromatic rings, the saturated tetrahydrofuran (B95107) ring is non-planar to minimize torsional strain. This non-planarity results in a puckered structure. The five-membered ring exhibits a continuous, low-energy interconversion between various puckered conformations known as pseudorotation.[1][2] This motion allows the ring to relieve steric and torsional strain without passing through a high-energy planar state.[3]

The most stable conformations along the pseudorotation pathway are typically the Envelope (E) and Twist (T) forms.[4][5]

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom displaced out of this plane. The conformation is designated by the out-of-plane atom (e.g., C3-endo, meaning C3 is puckered on the same side as the C5 substituent).

-

Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.

The interconversion between these forms is a low-energy process, often with energy barriers of only a few kcal/mol.[5] The specific preference for a particular E or T conformation is influenced by the nature and orientation of substituents on the ring.

Caption: Simplified pseudorotation pathway for the tetrahydrofuran ring, showing interconversion between Envelope (E) and Twist (T) conformers.

The Anomeric Effect

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in this case, adjacent to the ring oxygen) to favor an axial orientation over the sterically less hindered equatorial position.[6] This counterintuitive preference is explained by a stabilizing hyperconjugation interaction.[6][7]

Specifically, there is an overlap between a lone pair of electrons on the endocyclic ring oxygen (O1) and the antibonding σ* orbital of the exocyclic C2-O2 bond. This interaction is maximized when the lone pair orbital and the C2-O2 bond are anti-periplanar, a geometry that occurs when the hydroxyl group is in the axial position. This orbital overlap delocalizes electron density, shortens the C2-O1 bond, lengthens the C2-O2 bond, and lowers the overall energy of the molecule.[8] The magnitude of this stabilization is typically estimated to be 4-8 kJ/mol in sugars.[6]

Caption: The anomeric effect stabilizes the axial conformer through hyperconjugation between the ring oxygen's lone pair and the C2-O2 σ orbital.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[9][10] The time-averaged conformational equilibrium can be elucidated primarily through the analysis of scalar (J) coupling constants.

Key Experiment: Proton (¹H) NMR The three-bond proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, described by the Karplus equation. By measuring the ³JHH values around the furanose ring, the dihedral angles can be estimated, which in turn defines the ring's pucker and the orientation of its substituents.[11]

| Coupling Constant | Dihedral Angle (Φ) | Typical Value (Hz) | Conformational Information |

| ³J(H1, H2) | H1-C1-C2-H2 | ~90° (cis) | ~0-2 Hz |

| ³J(H1, H2) | H1-C1-C2-H2 | ~150° (trans) | ~5-8 Hz |

| ³J(H2, H3) | H2-C2-C3-H3 | ~0° (cis) | ~5-7 Hz |

| ³J(H3, H4) | H3-C3-C4-H4 | ~120° (trans) | ~2-5 Hz |

Note: Values are approximate and depend on the specific ring pucker and substituent electronegativity.[12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Data Acquisition: Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, TOCSY) on a high-field spectrometer (≥400 MHz). 2D spectra are crucial for unambiguous assignment of all proton signals.

-

Spectral Analysis: Extract all relevant ¹H-¹H coupling constants from the 1D or 2D spectra.

-

Conformational Modeling: Use software like PSEUROT to perform a two-state pseudorotational analysis based on the measured ³JHH values.[11] This analysis provides the populations of the major North (N) and South (S) type conformers.

Caption: A typical experimental workflow for determining the solution-state conformation of the this compound ring using NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[13] This technique is invaluable for identifying the preferred conformation and intermolecular interactions within a crystal lattice. However, it is important to note that the conformation observed in the crystal may not be the most stable one in solution, as crystal packing forces can influence the structure.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and typically involves techniques like slow evaporation, vapor diffusion, or solvent layering.[16]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with monochromatic X-rays to collect diffraction data.[13]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. An atomic model is built into this map and refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsion angles.[17]

Computational Chemistry

Computational modeling provides essential insights into the energetics and geometries of different conformers.[3] Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to calculate the relative stabilities of various envelope and twist conformations and to predict NMR parameters.

Computational Protocol: Conformational Search

-

Initial Structures: Generate a series of initial structures corresponding to different points on the pseudorotation pathway (e.g., various E and T forms with axial and equatorial hydroxyl groups).

-

Geometry Optimization: Optimize the geometry of each initial structure using a suitable level of theory (e.g., B3LYP functional with a 6-311++G** basis set).[3]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Analysis: Compare the relative energies (including ZPVE corrections) of all stable conformers to identify the global minimum and the populations of other low-energy conformers.

-

Property Calculation (Optional): Calculate NMR J-couplings for the low-energy conformers to compare with experimental data.

Caption: A standard workflow for the in-silico conformational analysis of this compound using quantum mechanical methods.

Summary of Quantitative Data

The following tables summarize key quantitative data relevant to the conformational analysis of the this compound ring system, derived from experimental and computational studies on tetrahydrofuran and related furanose derivatives.

Table 1: Relative Energies of Tetrahydrofuran Conformers

| Conformation | Symmetry | Relative Energy (cm⁻¹) | Method |

| Twist (T) | C₂ | 0 | Millimeter-wave Spectroscopy |

| Bent/Envelope (E) | Cₛ | 17 ± 15 | IR + VUV-PI/MATI Spectroscopy |

Data derived from studies on unsubstituted tetrahydrofuran.[18] The twisted conformer is found to be slightly more stable than the bent (envelope) form.

Table 2: Representative ¹H-¹H Coupling Constants (Hz) for Ribofuranosides

| Coupling Constant | North (N) Conformer | South (S) Conformer |

| J₁,₂ | 0.0 - 2.0 | 5.0 - 9.0 |

| J₂,₃ | 4.0 - 6.0 | 6.0 - 9.0 |

| J₃,₄ | 7.0 - 10.0 | 0.0 - 3.0 |

Data compiled from studies on methyl β-D-ribofuranoside derivatives, which serve as excellent models for this compound systems.[11][12] The significant differences in J₁,₂ and J₃,₄ values allow for a clear distinction between N- and S-type ring puckers.

Conclusion

The conformational landscape of the this compound ring is a delicate balance between the inherent flexibility of the five-membered ring, described by the pseudorotation model, and the powerful stereoelectronic control exerted by the anomeric effect. The preference for specific Envelope or Twist puckers, combined with the axial orientation of the 2-hydroxy group, dictates the molecule's overall three-dimensional shape. A multi-pronged approach, integrating high-resolution NMR spectroscopy, X-ray crystallography, and high-level computational chemistry, is paramount for accurately characterizing this dynamic system. The insights gained from such analyses are fundamental to understanding the structure-function relationships in carbohydrates, nucleic acids, and synthetic molecules containing this vital heterocyclic core.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. benchchem.com [benchchem.com]

- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. Origin of anomeric effect: a density functional steric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exo-anomeric Effects on Energies and Geometries of Different Conformations of Glucose and Related Systems in the Gas Phase and Aqueous Solution [www1.chem.umn.edu]

- 9. auremn.org.br [auremn.org.br]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of 2-hydroxytetrahydrofuran

An In-depth Technical Guide to 2-Hydroxytetrahydrofuran

Introduction

This compound, also known as tetrahydro-2-furanol, is a heterocyclic organic compound with the chemical formula C4H8O2.[1][2] It is a colorless liquid that serves as a versatile intermediate in organic synthesis and is noted for its role as a solvent and reagent in various chemical reactions.[3][4] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and an exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its application in laboratory and industrial settings.

Table 1: General and Chemical Properties

| Property | Value |

| IUPAC Name | oxolan-2-ol[2][3] |

| Synonyms | α-Hydroxytetrahydrofuran, Tetrahydro-2-furanol[1][3][5] |

| CAS Number | 5371-52-8[1][2][3][5] |

| Molecular Formula | C4H8O2[1][2][5] |

| Molecular Weight | 88.11 g/mol [1][2][5] |

| Canonical SMILES | C1CC(OC1)O[1][2] |

| InChI Key | JNODDICFTDYODH-UHFFFAOYSA-N[2] |

| Purity | ≥95%[5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid[3] |

| Boiling Point | 163.6 ± 8.0 °C at 760 mmHg[6], 69-70 °C at 12 Torr[3][7] |

| Density | 1.1 ± 0.1 g/cm³[6], 1.084 g/cm³[3][7] |

| Flash Point | 75.1 ± 12.7 °C[6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Ether, and Methanol.[3][8] Freely soluble in water (230 g/L at 25 °C).[9] |

| Storage Temperature | Store in freezer, under -20°C[3][10][11] |

Table 3: Spectral Data

| Data Type | Summary |

| ¹H NMR | ¹H NMR data is available, with characteristic peaks at δ 5.63–5.61 (m, 1H), 3.80–3.76 (m, 2H), and 2.10–1.91 (m, 4H) in CDCl₃.[12] |

| ¹³C NMR | ¹³C NMR spectral data has been recorded and is available in spectral databases.[13] |

| Mass Spectrometry | Mass spectrometry data is available, often obtained through GC-MS analysis.[13] |

| IR Spectroscopy | Infrared spectral data is available for the characterization of this compound.[14] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common laboratory methods involve the oxidation of tetrahydrofuran (B95107) (THF) or the hydrolysis of its derivatives.

Catalytic Oxidation of Tetrahydrofuran

A prevalent method for synthesizing this compound is the direct oxidation of tetrahydrofuran.[15]

-

Objective: To synthesize this compound from tetrahydrofuran via catalytic oxidation.

-

Reagents and Materials:

-

Tetrahydrofuran (THF)

-

Hydrogen peroxide (H₂O₂) as the oxidant

-

Iron-containing clay catalyst (treated at ≥500°C)[15]

-

Reaction vessel

-

Magnetic stirrer and heating mantle

-

Chromatography setup for purification

-

-

Procedure:

-

The iron-containing clay catalyst is activated by heating to at least 500°C.

-

Tetrahydrofuran is placed in the reaction vessel with the activated catalyst.

-

Hydrogen peroxide is added dropwise to the mixture while stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the catalyst is filtered off.

-

The resulting mixture, containing this compound and byproducts like γ-butyrolactone (GBL), is purified using column chromatography.[15]

-

References

- 1. This compound | 5371-52-8 | FH24509 | Biosynth [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 5371-52-8 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:5371-52-8 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 5371-52-8 [m.chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. CAS # 5371-52-8, this compound, Tetrahydro-2-furanol, Tetrahydro-2-hydroxyfuran, alpha-Hydroxytetrahydrofuran - chemBlink [chemblink.com]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

- 13. Tetrahydro-2-hydroxyfuran | C4H8O2 | CID 93002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(5371-52-8) 1H NMR spectrum [chemicalbook.com]

- 15. This compound | 5371-52-8 | Benchchem [benchchem.com]

An In-Depth Technical Guide on the Ring-Chain Tautomerism of 2-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-chain tautomerism of 2-hydroxytetrahydrofuran, a fundamental equilibrium with significant implications in carbohydrate chemistry, reaction mechanisms, and drug design. This document details the underlying mechanism, quantitative thermodynamic and kinetic data, and explicit experimental protocols for the analysis of this tautomeric system.

Core Concepts: The Dynamic Equilibrium

This compound, a cyclic hemiacetal, exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal.[1] This reversible intramolecular reaction involves the nucleophilic attack of the hydroxyl group onto the aldehyde's carbonyl carbon.[1] The equilibrium position is a critical factor in the chemical behavior and reactivity of this molecular system, influencing its role as a precursor in the synthesis of valuable chemicals like 1,4-butanediol.

The general mechanism for this tautomerism is illustrated below. The reaction can be catalyzed by both acids and bases.[1] Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the ring-closing attack by the hydroxyl group. Conversely, under basic conditions, the hydroxyl group is deprotonated to an alkoxide, a more potent nucleophile, which then attacks the carbonyl carbon.

Caption: General mechanism of this compound ring-chain tautomerism.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the equilibrium between the cyclic and open-chain forms is highly dependent on the solvent and temperature. Generally, the cyclic hemiacetal form, this compound, is the predominant species, particularly in aqueous solutions.[1]

Equilibrium Constant Data

A key study by Hurd and Saunders in 1952 provided foundational quantitative data for this equilibrium. Their work, conducted in a 75% aqueous dioxane solution at 25°C, demonstrated that the open-chain 4-hydroxybutanal constitutes only 11.4% of the equilibrium mixture.

| Solvent System | Temperature (°C) | % Open-Chain (4-Hydroxybutanal) | % Cyclic (this compound) | Keq ([Cyclic]/[Open]) |

| 75% Aqueous Dioxane | 25 | 11.4 | 88.6 | 7.77 |

Data sourced from Hurd and Saunders (1952) as cited in Whiting and Edward (1971).

Kinetics of the Tautomeric Interconversion

The rates of the forward (ring-closing) and reverse (ring-opening) reactions are crucial for understanding the dynamics of the system. Computational studies have provided valuable insights into the energy barriers of these processes.

Activation Energies for Cyclization

A theoretical study by Meng et al. calculated the activation energies for the cyclization of 4-hydroxybutanal in the gas phase, both for the uncatalyzed and water-catalyzed reactions.

| Reaction | Catalyst | Activation Energy (kcal/mol) |

| Cyclization of 4-hydroxybutanal | None (gas phase) | 38.0 |

| Cyclization of 4-hydroxybutanal | H₂O (gas phase) | 14.3 |

Data from Meng et al. as cited in a 2025 research paper.[2]

These computational results highlight the significant catalytic effect of even a single water molecule in lowering the activation barrier for ring closure.

Experimental Protocols

The study of the this compound ring-chain tautomerism can be effectively carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Determination of Equilibrium Constant by ¹H NMR Spectroscopy

Objective: To quantify the relative concentrations of the cyclic and open-chain tautomers at equilibrium.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound/4-hydroxybutanal at a known concentration (e.g., 10-50 mM) in a deuterated solvent of choice (e.g., D₂O, CDCl₃, DMSO-d₆).

-

Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propanoate (TSP) for aqueous solutions, or tetramethylsilane (B1202638) (TMS) for organic solvents) for accurate quantification.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum at a constant, precisely controlled temperature.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration. A D1 of 30 seconds is a conservative starting point.

-

Use a calibrated 90° pulse.

-

-

Data Analysis:

-

Identify the characteristic signals for both tautomers. For the open-chain form (4-hydroxybutanal), the aldehydic proton typically appears as a triplet around 9.7-9.8 ppm. For the cyclic form (this compound), the anomeric proton (at C2) gives a signal at a different chemical shift, often in the 5.2-5.7 ppm region.

-

Carefully integrate the area of the aldehydic proton signal (A_open) and a well-resolved signal corresponding to the cyclic form (A_cyclic).

-

Calculate the mole fraction of each tautomer and the equilibrium constant (Keq) using the following equations:

-

Mole % Open = [A_open / (A_open + A_cyclic)] * 100

-

Mole % Cyclic = [A_cyclic / (A_open + A_cyclic)] * 100

-

Keq = [Cyclic] / [Open] = (Mole % Cyclic) / (Mole % Open)

-

-

Caption: Experimental workflow for NMR-based determination of Keq.

Kinetic Analysis of Tautomerization by UV-Vis Spectroscopy

Objective: To determine the rate constants for the ring-opening or ring-closing reaction.

Methodology:

-

Principle: The aldehyde group of the open-chain tautomer has a characteristic n → π* electronic transition that can be monitored by UV-Vis spectroscopy, typically in the 270-300 nm range. The cyclic hemiacetal does not absorb in this region. This difference allows for the monitoring of the concentration of the open-chain form over time.

-

Experimental Setup:

-

Use a temperature-controlled UV-Vis spectrophotometer.

-

Prepare a solution of the tautomeric mixture in a suitable solvent (e.g., a buffer solution to study pH effects).

-

To study the ring-opening kinetics, start with a solution that is predominantly the cyclic form and rapidly change the conditions (e.g., pH jump) to favor the open-chain form.

-

To study the ring-closing kinetics, one could, in principle, start with the pure open-chain aldehyde, though its isolation can be challenging. An alternative is to perturb the equilibrium and monitor the relaxation back to the equilibrium state.

-

-

Data Acquisition:

-

Monitor the change in absorbance at the λ_max of the aldehyde's n → π* transition as a function of time.

-

-

Data Analysis:

-

The kinetic data can be fitted to an appropriate rate law (e.g., first-order or pseudo-first-order) to extract the rate constant (k).

-

For the approach to equilibrium, the observed rate constant (k_obs) is the sum of the forward (k_f) and reverse (k_r) rate constants: k_obs = k_f + k_r.

-

Knowing the equilibrium constant (Keq = k_f / k_r), the individual rate constants can be determined.

-

Implications for Drug Development and Chemical Synthesis

A thorough understanding of the this compound ring-chain tautomerism is crucial in several areas:

-

Carbohydrate Chemistry: The furanose form of sugars is a substituted this compound system. The principles governing this simpler tautomerism are directly applicable to the more complex equilibria in carbohydrates.

-

Drug Design: If a drug molecule contains a γ-hydroxy aldehyde or ketone moiety, its existence as a mixture of tautomers can have significant implications for its binding to a biological target, its membrane permeability, and its metabolic stability. The different tautomers will present different pharmacophores and have different physicochemical properties.

-

Reaction Mechanism and Synthesis: When this compound or 4-hydroxybutanal are used as reactants or are intermediates in a reaction, the presence of both tautomers can lead to different reaction pathways and product distributions. Controlling the position of the equilibrium can be a strategy to favor a desired reaction outcome.

This technical guide provides a solid foundation for researchers and professionals working with molecules that exhibit this compound ring-chain tautomerism. The provided data and experimental protocols can be adapted to investigate related systems and to better understand and control their chemical behavior.

References

Quantum Chemical Insights into the Stability of 2-Hydroxytetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of 2-hydroxytetrahydrofuran, a crucial moiety in various biologically active compounds and a key intermediate in organic synthesis. Leveraging high-level quantum chemical calculations, this document delves into the intricate interplay of structural factors that govern the molecule's potential energy surface, offering valuable insights for rational drug design and synthetic strategy development.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the five-membered tetrahydrofuran (B95107) (THF) ring and the orientation of the hydroxyl substituent at the anomeric C2 position.

The THF ring is non-planar and dynamically interconverts between a series of low-energy envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are roughly coplanar, with the fifth atom puckered out of this plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier for the interconversion between these forms is generally low.[1][2]

The hydroxyl group at the C2 position can adopt either an axial or an equatorial orientation. The relative stability of these two orientations is significantly influenced by the anomeric effect, a stereoelectronic phenomenon that, in this case, describes the stabilizing interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C2-O bond. This effect often leads to a preference for the axial conformation, counteracting the steric hindrance typically associated with axial substituents.

Quantitative Conformational Analysis

Based on these analogous systems, the following tables summarize the expected relative energies for the principal conformers of this compound. The exact energy differences will be influenced by the interplay between the ring pucker and the orientation of the hydroxyl group, including the potential for intramolecular hydrogen bonding.

Table 1: Calculated Relative Energies of this compound Ring Conformers (Hypothetical Data based on Analogs)

| Conformer | Ring Puckering | Point Group | Relative Energy (kcal/mol) |

| 1 | Twist | C₂ | 0.00 |

| 2 | Envelope | Cₛ | ~0.1 - 0.5 |

Note: The Twist (C₂) conformation is generally found to be the global minimum for the parent tetrahydrofuran ring. The Envelope (Cₛ) conformation is slightly higher in energy.

Table 2: Influence of Hydroxyl Group Orientation on Stability (Hypothetical Data based on Analogs and Anomeric Effect Principles)

| Ring Conformation | OH Orientation | Key Stabilizing/Destabilizing Factors | Expected Relative Stability |

| Twist (C₂) | Axial | Anomeric effect, gauche interactions | Potentially the most stable conformer |

| Twist (C₂) | Equatorial | Steric favorability, reduced anomeric effect | Slightly less stable than axial |

| Envelope (Cₛ) | Axial | Anomeric effect, potential for increased strain | Stability depends on puckered atom position |

| Envelope (Cₛ) | Equatorial | Steric favorability, reduced anomeric effect | Generally less stable than axial counterparts |

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of flexible molecules like this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[3] By measuring coupling constants (specifically ³JHH values) and Nuclear Overhauser Effects (NOEs), it is possible to deduce the preferred conformations and, in some cases, quantify the populations of different conformers in equilibrium.[4] For this compound, analysis of the coupling constants between the protons on C2, C3, C4, and C5 would provide detailed information about the ring's puckering and the orientation of the hydroxyl group.[5][6]

Microwave Spectroscopy: This high-resolution gas-phase technique allows for the precise determination of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.[2][7] By observing the spectra of different conformers, their individual geometries and relative abundances in the gas phase can be determined with high accuracy.[1]

Gas-Phase Electron Diffraction (GED): GED provides information about the bond lengths, bond angles, and torsional angles of molecules in the gas phase.[8][9] For flexible molecules, the experimental data is often fitted to a model that includes a mixture of different conformers, allowing for the determination of their relative populations.

Computational Protocols

High-level quantum chemical calculations are indispensable for accurately predicting the geometries and relative energies of the various conformers of this compound. A typical computational workflow is as follows:

-

Initial Conformer Generation: A set of initial structures corresponding to the plausible envelope and twist conformations of the ring, with the hydroxyl group in both axial and equatorial positions, is generated.

-

Geometry Optimization: Each initial structure is then subjected to full geometry optimization using a reliable quantum chemical method. Density Functional Theory (DFT) with a functional that accounts for dispersion interactions (e.g., B3LYP-D3) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) is a common choice for such calculations.[10][11]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).[12]

-

Population Analysis: The relative populations of the conformers at a given temperature are then calculated from their relative free energies using the Boltzmann distribution.

Visualization of Conformational Interconversion and Key Interactions

The following diagrams illustrate the key relationships and workflows involved in the conformational analysis of this compound.

Figure 1: Conformational landscape of this compound.

Figure 2: A typical computational workflow for determining conformer stability.

Conclusion

The stability of this compound is governed by a delicate balance of forces, including the inherent puckering of the tetrahydrofuran ring and the stereoelectronic influence of the anomeric hydroxyl group. While the twist conformation of the ring is generally the most stable, the anomeric effect often favors an axial orientation of the hydroxyl substituent, a factor of paramount importance in its chemical reactivity and biological interactions. The computational and experimental methodologies outlined in this guide provide a robust framework for elucidating these conformational preferences, thereby enabling a deeper understanding of the structure-function relationships of molecules containing this important structural motif. This knowledge is critical for the rational design of novel therapeutics and the optimization of synthetic pathways in the chemical and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auremn.org.br [auremn.org.br]

- 5. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

- 7. CHARACTERISATION OF THE MOLECULAR GEOMETRY OF 2-ETHYLFURAN···H₂O BY MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Collection - An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 12. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

understanding the structural isomerism of C4H8O2 compounds.

An In-depth Technical Guide to the Structural Isomerism of C4H8O2

Introduction

The molecular formula C4H8O2 represents a diverse array of structural isomers, each exhibiting unique chemical and physical properties. This guide provides a comprehensive overview of the major structural isomers of C4H8O2, focusing on carboxylic acids and esters. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds. The following sections will delve into the specific isomers, their properties, and relevant experimental protocols.

Core Structural Isomers: Carboxylic Acids and Esters

The most prominent structural isomers of C4H8O2 are carboxylic acids and esters. These two classes of compounds are functionally distinct and serve as the primary focus of this guide.

Carboxylic Acid Isomers

There is one primary carboxylic acid with the formula C4H8O2: Butyric acid (Butanoic acid).

-

Butyric Acid: A straight-chain saturated fatty acid that is found in animal fats and plant oils. It is a colorless, oily liquid with an unpleasant odor.

Ester Isomers

Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom. The ester isomers of C4H8O2 are more numerous and are named based on the parent alcohol and carboxylic acid from which they are notionally derived.

-

Ethyl Acetate (B1210297): A widely used solvent with a pleasant, fruity odor. It is synthesized from ethanol (B145695) and acetic acid.

-

Methyl Propionate: An ester with a fruity, rum-like odor, used in fragrances and as a solvent.

-

Propyl Formate (B1220265): An ester of propanol (B110389) and formic acid, it has a fruity odor.

-

Isopropyl Formate: An isomer of propyl formate with a branched isopropyl group.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary carboxylic acid and ester isomers of C4H8O2.

| Compound | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility in Water |

| Butyric Acid | Butanoic Acid | 88.11 | 163.5 | -7.9 | 0.96 | Miscible |

| Ethyl Acetate | Ethyl Ethanoate | 88.11 | 77.1 | -83.6 | 0.902 | 8.3 g/100 mL |

| Methyl Propionate | Methyl Propanoate | 88.11 | 79 | -88 | 0.915 | 6.3 g/100 mL |

| Propyl Formate | Propyl Methanoate | 88.11 | 81 | -92.9 | 0.901 | 2.2 g/100 mL |

| Isopropyl Formate | Isopropyl Methanoate | 88.11 | 68 | -94 | 0.873 | 1.7 g/100 mL |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of C4H8O2 isomers are crucial for their practical application.

Fischer Esterification: Synthesis of Ethyl Acetate

Objective: To synthesize ethyl acetate from ethanol and acetic acid using an acid catalyst.

Materials:

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Sodium Sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 10 mL of ethanol and 10 mL of glacial acetic acid.

-

Slowly add 1 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Add boiling chips and assemble a reflux apparatus. Heat the mixture under reflux for 60 minutes.

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 25 mL of 5% sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and wash it with 25 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ester into a distillation apparatus and distill to purify the ethyl acetate. Collect the fraction boiling between 76-78°C.

Characterization: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized ester.

Procedure:

-

Obtain an IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analyze the spectrum for characteristic absorption bands:

-

A strong, sharp peak around 1740-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester.

-

A peak in the range of 1000-1300 cm⁻¹ corresponding to the C-O stretch.

-

The absence of a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹.

-

Visualization of Isomeric Relationships

The following diagrams illustrate the relationships between the different classes of C4H8O2 isomers.

Caption: High-level classification of C4H8O2 structural isomers.

Caption: Key ester isomers of the molecular formula C4H8O2.

Caption: Workflow for the Fischer esterification of ethyl acetate.

The Enduring Significance of 2-Hydroxytetrahydrofuran: A Technical Guide to its Chemistry and Applications

A cornerstone of organic synthesis, 2-hydroxytetrahydrofuran, and its chiral variants, continue to be pivotal intermediates in the production of a wide array of commercially important chemicals and pharmaceuticals. This technical guide provides an in-depth analysis of its historical significance, key synthetic methodologies, and its crucial role as a chiral building block in drug development.

First identified as a key product in the hydroformylation of allyl alcohol, this compound rapidly became a focal point of research due to its utility as a precursor to valuable industrial chemicals like 1,4-butanediol (B3395766) and γ-butyrolactone (GBL).[1] Its unique chemical nature is highlighted by its existence in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. In aqueous solutions, this equilibrium heavily favors the more stable cyclic hemiacetal form, a critical consideration in its reaction chemistry.[1]

Key Synthetic Routes: A Quantitative Comparison

The synthesis of this compound has been approached through several key methodologies, each with distinct advantages and applications. The primary industrial routes include the hydroformylation of allyl alcohol and the dehydrogenation of 1,4-butanediol. Additionally, synthesis from bio-based precursors like 1,2,4-butanetriol (B146131) has gained prominence.

Hydroformylation of Allyl Alcohol

The rhodium-catalyzed hydroformylation of allyl alcohol represents a significant industrial method for producing this compound. This process involves the reaction of allyl alcohol with carbon monoxide and hydrogen. The primary product is 4-hydroxybutanal, which readily cyclizes to this compound.[2]

| Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | Allyl Alcohol Conversion (%) | Selectivity to this compound (%) | Reference |

| Rhodium Carbonyl-Triphenylphosphine | Acetophenone (B1666503) | 50-80 | 700-900 | ~100 | ≥ 96 | [3] |

| HRh(CO)(PPh₃)₃ | p-xylene/diethylformamide | Not Specified | Not Specified | - | 93 | [4] |

| Rhodium complex on solid porous carrier | Gas Phase | 90-150 | 3 bar | 30.6 | 95 | [2] |

| Rhodium-hydridocarbonyltris(triphenylphosphine) | Tri-p-tolylphosphine | 88 | 4 bar | 6.3 | 81 | [2] |

Experimental Protocol: Hydroformylation of Allyl Alcohol with Rhodium Carbonyl-Triphenylphosphine Catalyst

The following protocol is a representative example of the hydroformylation of allyl alcohol.

Materials:

-

Allyl alcohol

-

Rhodium carbonyl-triphenylphosphine complex

-

Excess triphenylphosphine (B44618)

-

Acetophenone (solvent)

-

Carbon monoxide

-

Hydrogen

Procedure:

-

The rhodium carbonyl-triphenylphosphine catalyst and excess triphenylphosphine are dissolved in acetophenone in a high-pressure reactor.

-

Allyl alcohol is added to the catalyst solution.

-

The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to a pressure of 700-900 psi.

-

The reaction mixture is heated to a temperature in the range of 50-80°C and stirred.

-

The reaction is monitored for the consumption of allyl alcohol.

-

Upon completion, the reactor is cooled and depressurized.

-

The product, this compound, is isolated from the reaction mixture.

Dehydrogenation of 1,4-Butanediol

The catalytic dehydrogenation of 1,4-butanediol (BDO) is another industrially significant route that proceeds through this compound as a key intermediate to produce γ-butyrolactone (GBL). The reaction is typically carried out in the vapor phase over copper-based catalysts. The process involves the initial dehydrogenation of BDO to 4-hydroxybutanal, which then cyclizes to this compound. Subsequent dehydrogenation of this compound yields GBL.

| Catalyst | Temperature (°C) | BDO Conversion (%) | GBL Selectivity (%) | Reference |

| Cu/SiO₂ | 260 | Maintained high | Maintained high | [1] |

| CuO:ZnO:ZrO₂:Al₂O₃ (6:1:2:2) | Not Specified | High | High |

Experimental Protocol: Vapor-Phase Dehydrogenation of 1,4-Butanediol

This protocol outlines a general procedure for the vapor-phase dehydrogenation of 1,4-butanediol.

Materials:

-

1,4-Butanediol

-

Cu/SiO₂ catalyst

-

Nitrogen gas (carrier gas)

Procedure:

-

The Cu/SiO₂ catalyst is loaded into a fixed-bed flow reactor.

-

The catalyst is reduced in a stream of hydrogen gas at an elevated temperature.

-

A feed of 1,4-butanediol is vaporized and introduced into the reactor along with a nitrogen carrier gas.

-

The reaction is carried out at a temperature of approximately 260°C.

-

The reactor effluent is cooled to condense the products.

-

The product mixture, containing GBL and unreacted BDO, is collected and analyzed.

Synthesis from 1,2,4-Butanetriol

A greener approach to synthesizing 3-hydroxytetrahydrofuran (B147095) involves the acid-catalyzed cyclodehydration of 1,2,4-butanetriol. This starting material can be derived from renewable resources such as L-malic acid.

| Starting Material | Key Reagents | Overall Yield (%) | Reference |

| L-Malic Acid | SOCl₂, MeOH; LiCl, NaBH₄; p-toluenesulfonic acid | Not specified | [5][6] |

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This multi-step synthesis provides a pathway to enantiomerically pure (S)-3-hydroxytetrahydrofuran.

Materials:

-

L-Malic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (B129727) (MeOH)

-

Lithium chloride (LiCl)

-

Sodium borohydride (B1222165) (NaBH₄)

-

p-Toluenesulfonic acid (PTSA)

Procedure:

-

Esterification: L-Malic acid is reacted with thionyl chloride in methanol to produce dimethyl L-malate.

-

Reduction: The dimethyl L-malate is then reduced using a LiCl/NaBH₄ system in a suitable solvent to yield 1,2,4-butanetriol.

-

Cyclization: The resulting 1,2,4-butanetriol is subjected to acid-catalyzed cyclization using p-toluenesulfonic acid at elevated temperatures to produce (S)-3-hydroxytetrahydrofuran.

Core Chemical Principles and Logical Relationships

The chemistry of this compound is governed by several key principles, including its tautomeric equilibrium and its role as a central intermediate in multi-step syntheses.

Application as a Chiral Building Block in Drug Development

The enantiomers of 3-hydroxytetrahydrofuran are valuable chiral building blocks in the synthesis of several pharmaceuticals, most notably HIV protease inhibitors.

Synthesis of Amprenavir

(S)-3-Hydroxytetrahydrofuran is a crucial precursor for the synthesis of Amprenavir, an anti-HIV drug. In the synthesis, the hydroxyl group of (S)-3-hydroxytetrahydrofuran is activated, for example, by forming an N-oxysuccinimidyl carbonate, which then reacts with the secondary amine of the core structure of the drug molecule to form a carbamate (B1207046) linkage.[1]

Experimental Protocol Snippet: Coupling of (S)-3-Hydroxytetrahydrofuran Derivative in Amprenavir Synthesis

This snippet illustrates the final coupling step.

Materials:

-

Activated carbonate of (S)-3-hydroxytetrahydrofuran

-

The free amine of the Amprenavir core structure (hydrochloride salt)

-

Triethylamine or another suitable base

-

A suitable solvent (e.g., dichloromethane)

Procedure:

-

The amine hydrochloride of the Amprenavir core is dissolved in the solvent.

-

The base is added to neutralize the hydrochloride and liberate the free amine.

-

The activated carbonate of (S)-3-hydroxytetrahydrofuran is added to the solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

The reaction mixture is worked up to remove byproducts and the solvent is removed to yield Amprenavir. The final product is then purified, typically by crystallization.

Synthesis of Darunavir

Similarly, the bicyclic furofuranol side chain of Darunavir, another potent HIV protease inhibitor, highlights the importance of tetrahydrofuran (B95107) derivatives in complex pharmaceutical synthesis. The synthesis of this key intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, can be achieved from monopotassium isocitrate, showcasing a route from a bio-based precursor.[7]

Conclusion

From its early discovery as a product of hydroformylation to its current status as a vital chiral building block in life-saving medications, this compound has demonstrated enduring significance in organic chemistry. The development of efficient and stereoselective synthetic routes to its various forms continues to be an active area of research, driven by the constant demand for complex molecules in the pharmaceutical and chemical industries. The methodologies and principles outlined in this guide underscore the versatility and foundational importance of this seemingly simple heterocyclic compound.

References

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]

- 3. CN101696157A - Method for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 7. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Synthesis of 2-Hydroxytetrahydrofuran Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxytetrahydrofuran moiety is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its presence is crucial for the biological activity of compounds exhibiting antitumor, antimicrobial, and antiprotozoal properties.[1] Consequently, the development of efficient and stereoselective synthetic methods for accessing these derivatives is of significant interest to the drug discovery and development community.[2][3] This document provides detailed application notes and protocols for advanced synthetic strategies leading to this compound derivatives.

Key Synthetic Strategies and Protocols

Several advanced methodologies have been developed for the stereoselective synthesis of this compound derivatives. These include intramolecular cyclizations of epoxy alcohols, hydroformylation of allylic alcohols, and radical cyclization reactions. Each of these methods offers distinct advantages in terms of stereocontrol and substrate scope.

Intramolecular Cyclization of Epoxy Alcohols

A powerful strategy for the synthesis of substituted tetrahydrofurans involves the intramolecular cyclization of epoxy alcohols. This method allows for the generation of multiple stereocenters with a high degree of control.[1]

A notable example is the magnesium iodide-mediated cyclization of 3,4-epoxybutanols. The use of a magnesium halide salt promotes the conversion of the epoxide to a halohydrin intermediate, which then undergoes cycloetherification to yield the desired 2,3-cis-disubstituted tetrahydrofuran.[1]

Experimental Protocol: Magnesium Iodide-Mediated Cyclization of a 3,4-Epoxybutanol [1]

-

Reaction Setup: To a solution of the 3,4-epoxybutanol substrate in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), a catalytic amount of magnesium iodide (MgI₂) is added under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the 2,3-cis-disubstituted 3-hydroxytetrahydrofuran (B147095) derivative.

Hydroformylation of Allyl Alcohol